tenecteplase - 191588-94-0

tenecteplase

Catalog Number: EVT-1511883
CAS Number: 191588-94-0
Molecular Formula: C6H12N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tenecteplase is derived from the natural human protein tissue plasminogen activator, which plays a critical role in the breakdown of blood clots. The compound is classified as a fibrinolytic agent, specifically designed to dissolve fibrin clots, thereby restoring blood flow in occluded vessels .

Synthesis Analysis

Methods and Technical Details

The synthesis of tenecteplase involves recombinant DNA technology. It is typically produced in Chinese hamster ovary cells, which are genetically modified to express the tenecteplase protein. The production process includes several key steps:

  1. Cell Line Development: A stable cell line expressing the desired amino acid sequence of tenecteplase is established.
  2. Fermentation: The cells are cultured in bioreactors under controlled conditions to produce the protein.
  3. Purification: The harvested medium undergoes a series of chromatographic purification steps, including dye-affinity chromatography, lysine-affinity purification, and ion exchange chromatography, achieving a purity level of over 95% .
  4. Characterization: The final product is analyzed for structural integrity and enzymatic activity using techniques such as SDS-PAGE and Western blotting .
Molecular Structure Analysis

Structure and Data

Tenecteplase has a molecular weight of approximately 60 kDa. Its structure consists of three key mutations compared to native tissue plasminogen activator: T103N, N117Q, and KHRR (296–299)AAAA. These modifications enhance its stability and fibrin specificity . The structural analysis reveals that these mutations contribute to its improved pharmacokinetic profile, allowing for effective thrombolysis with reduced systemic clearance.

Chemical Reactions Analysis

Reactions and Technical Details

Tenecteplase functions through a series of biochemical reactions:

  1. Activation of Plasminogen: Tenecteplase binds to fibrin in a clot and converts plasminogen into plasmin.
  2. Fibrinolysis: Plasmin then degrades fibrin, leading to the dissolution of the clot.
  3. Reversal of Clot Formation: This process restores blood flow to affected tissues.

The reaction can be summarized as follows:

Fibrin+PlasminogenTenecteplaseFibrin fragments+Plasmin\text{Fibrin}+\text{Plasminogen}\xrightarrow{\text{Tenecteplase}}\text{Fibrin fragments}+\text{Plasmin}
Mechanism of Action

Process and Data

The mechanism of action of tenecteplase involves several steps:

  1. Binding to Fibrin: Tenecteplase preferentially binds to fibrin within clots due to its structural modifications.
  2. Conversion of Plasminogen: Once bound, it catalyzes the conversion of plasminogen into plasmin more efficiently than other thrombolytics.
  3. Clot Lysis: The generated plasmin acts on fibrin, breaking it down into soluble fragments and effectively dissolving the clot.

This mechanism results in rapid restoration of blood flow with minimal systemic effects due to its targeted action on fibrin .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tenecteplase is typically presented as a white to off-white lyophilized powder.
  • Solubility: It is soluble in water for injection.

Chemical Properties

  • Molecular Formula: C2570_{2570}H3968_{3968}N688_{688}O800_{800}S20_{20}
  • Stability: Tenecteplase is stable under refrigeration but should be protected from light.

These properties contribute to its efficacy as a therapeutic agent in clinical settings.

Applications

Scientific Uses

Tenecteplase has been primarily studied for:

  1. Acute Myocardial Infarction: It has regulatory approval for use in this condition due to its efficacy in restoring coronary blood flow.
  2. Acute Ischemic Stroke: Ongoing clinical trials are evaluating its safety and efficacy compared to alteplase for this indication. Initial studies suggest that it may offer advantages such as reduced risk of symptomatic intracranial hemorrhage while maintaining similar functional outcomes .
Introduction to Tenecteplase: Historical Context and Pharmacological Evolution

Development of Third-Generation Tissue Plasminogen Activators

  • Prolonged half-life: Enabling single-bolus administration
  • Increased fibrin specificity: Minimizing systemic plasminogen activation
  • PAI-1 resistance: Sustaining activity in thrombotic microenvironments [2] [8]

ASSENT-2 (n=16,949) demonstrated tenecteplase’s non-inferiority to alteplase in myocardial infarction, with identical 30-day mortality (6.2%) but reduced non-cerebral bleeding (4.7% vs. 5.9%, p<0.0002), validating its optimized design [6]. These attributes positioned tenecteplase as the thrombolytic of choice for ST-elevation myocardial infarction (STEMI) and catalyzed off-label use in acute ischemic stroke (AIS) [1].

Structural Modifications in Tenecteplase: T103N, N117Q, and Tetra-Alanine Substitutions

Tenecteplase is a 527-amino acid glycoprotein produced via recombinant DNA technology in Chinese Hamster Ovary (CHO) cells. Three targeted mutations refine its function versus native tPA:

Table 1: Structural Modifications and Functional Impacts in Tenecteplase

Mutation SiteDomainBiochemical EffectFunctional Consequence
T103NKringle 1Adds glycosylation site↓ Plasma clearance, ↑ half-life (20–25 min vs. alteplase’s 4–8 min)
N117QKringle 1Removes glycosylation site↑ Plasma half-life (terminal phase: 90–130 min)
KHRR(296–299)AAAAProteaseReplaces lysine-histidine-arginine-arginine with alanines↑ Fibrin specificity (14–15× alteplase); ↑ PAI-1 resistance
  • Pharmacokinetic optimization (T103N/N117Q): Half-life extension supports single-bolus dosing
  • Pharmacodynamic refinement (KHRR→AAAA): Fibrin-specificity confines thrombolysis to clots, reducing systemic bleeding risk [8]

Table 2: Pharmacokinetic Comparison of Thrombolytics

ParameterAlteplaseTenecteplase
Half-life4–8 min20–25 min
Fibrin specificityBaseline14–15× higher
PAI-1 resistanceLowHigh
Administration10% bolus + 90% infusionSingle bolus

Transition from Alteplase to Tenecteplase in Thrombolytic Therapy

Clinical adoption of tenecteplase accelerated following landmark trials demonstrating non-inferiority/superiority to alteplase:

  • STEMI: CAPTIM established tenecteplase’s efficacy in pre-hospital settings, aligning with ACC/AHA guidelines advocating thrombolysis within 30 minutes of symptom onset when PCI is unavailable [1].
  • Acute Ischemic Stroke: EXTEND-IA TNK (n=202) showed tenecteplase (0.25 mg/kg) improved reperfusion pre-thrombectomy versus alteplase (22% vs. 10%, p=0.002) in large-vessel occlusions [1] [5]. The AcT trial (n=1,600) confirmed non-inferiority for 90-day functional outcomes (mRS 0–1) [1] [7].

Real-world data from 12,766 patients across community hospitals revealed comparable outcomes:

  • Mortality: 7.6% (tenecteplase) vs. 8.2% (alteplase) (p=0.314)
  • Intracranial hemorrhage: 2.4% (both groups) [3]

Operational advantages drive institutional transition:

  • Workflow efficiency: Single bolus eliminates infusion pumps, reducing door-to-needle time by 15% [9]
  • Cost-effectiveness: Tenecteplase costs ~$7,800 per 50 mg vial versus $9,300 for alteplase, saving ~$3,000 per dose [1] [9]

FDA approval for AIS in March 2025 formalized tenecteplase as the modern thrombolytic standard, though biosimilar variations (e.g., Elaxim®, Mingfule®) require rigorous equivalence testing [2] [8] [9].

Compound Names Mentioned:

  • Tenecteplase
  • Alteplase
  • Reteplase
  • Staphylokinase
  • Amediplase

Properties

CAS Number

191588-94-0

Product Name

tenecteplase

Molecular Formula

C6H12N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.